An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid
An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid
CAS Number: 500789-07-1
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a chiral non-natural β-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. This document delves into the compound's chemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its critical applications as a versatile building block in the design and synthesis of novel therapeutics, particularly in the fields of oncology and neurology.[1] Detailed experimental protocols, safety information, and data visualization are included to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Strategic Value of a Chiral Building Block
Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a synthetic amino acid derivative that has emerged as a valuable tool for drug discovery and development. Its structure incorporates three key features that confer its utility:
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A Chiral Center: The (R)-configuration at the β-carbon is crucial for creating enantiomerically pure drug candidates. Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.[2][]
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The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the amine functionality is a widely used protecting group in organic synthesis.[4] Its stability under a range of reaction conditions and its facile removal under mild acidic conditions allow for controlled, sequential chemical transformations, which is essential in the multi-step synthesis of complex molecules.[5][6]
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A Brominated Phenyl Ring: The 2-bromo-phenyl substituent serves as a versatile synthetic handle. The bromine atom can be readily functionalized through various cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore structure-activity relationships (SAR).
This unique combination of features makes Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid a sought-after intermediate for the synthesis of peptidomimetics, small molecule inhibitors, and other bioactive compounds.[1] Its incorporation into molecular scaffolds can influence binding affinity to biological targets, modulate pharmacokinetic properties, and ultimately lead to the development of novel therapeutic agents.[7][8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 500789-07-1 | Internal Data |
| Molecular Formula | C₁₄H₁₈BrNO₄ | Internal Data |
| Molecular Weight | 344.20 g/mol | Internal Data |
| Appearance | White to off-white powder | Internal Data |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | [1] |
Synthesis and Purification
General Synthetic Approach
A plausible synthetic route would involve the asymmetric synthesis of the β-amino acid core followed by the introduction of the Boc protecting group.
Caption: Generalized synthetic workflow for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.
Experimental Protocol: Boc Protection of a β-Amino Acid
This protocol provides a general procedure for the Boc protection of a 3-amino-3-arylpropionic acid, which is the final step in the synthesis of the target compound.
Materials:
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(R)-3-Amino-3-(2-bromophenyl)propionic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dioxane and Water (1:1 v/v)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the (R)-3-Amino-3-(2-bromophenyl)propionic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[6]
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature with stirring.
-
Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as ethyl acetate/hexane or toluene.
-
Allow the solution to cool slowly to room temperature, which should induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃, 400 MHz) signals:
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δ 9.0-11.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
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δ 7.2-7.8 ppm (m, 4H): Aromatic protons of the 2-bromophenyl ring.
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δ 5.0-5.5 ppm (m, 1H): Methine proton (-CH(NHBoc)-).
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δ 2.8-3.2 ppm (m, 2H): Methylene protons (-CH₂COOH).
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δ 1.4 ppm (s, 9H): tert-butyl protons of the Boc group (-C(CH₃)₃).
Expected ¹³C NMR (CDCl₃, 101 MHz) signals:
-
δ 170-175 ppm: Carboxylic acid carbonyl carbon (-COOH).
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δ 155-157 ppm: Carbamate carbonyl carbon of the Boc group (-NHCOO-).
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δ 120-140 ppm: Aromatic carbons of the 2-bromophenyl ring.
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δ 80-82 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ 45-55 ppm: Methine carbon (-CH(NHBoc)-).
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δ 35-45 ppm: Methylene carbon (-CH₂COOH).
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δ 28-29 ppm: tert-butyl carbons of the Boc group (-C(CH₃)₃).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The development of a suitable method is crucial for quality control.
Caption: General workflow for chiral HPLC analysis.
Illustrative Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.[9][10] Columns like Chiralcel® OD-H or Chiralpak® AD-H are good starting points.[9]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.[9]
-
Optimization: The separation can be optimized by adjusting the ratio of the hexane/alcohol mobile phase components and the concentration of the acidic modifier. Flow rate and column temperature can also be varied to fine-tune the separation.
Applications in Drug Discovery and Development
The utility of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1]
Peptide Synthesis
This compound is a valuable building block for the synthesis of peptides and peptidomimetics.[1] The incorporation of this non-natural amino acid can confer unique structural properties and enhanced metabolic stability to the resulting peptides. The Boc group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.
Synthesis of Small Molecule Therapeutics
The 2-bromophenyl group is a key feature that enables the diversification of molecular scaffolds through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Caption: Cross-coupling reactions for the derivatization of the 2-bromophenyl group.
These reactions allow for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. This approach is particularly relevant in the development of targeted therapies in areas such as oncology and neurology.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a strategically important building block for modern drug discovery. Its unique combination of a chiral center, a versatile protecting group, and a functionalizable aromatic ring provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules with therapeutic potential. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their pursuit of new medicines.
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